molecular formula C10H15ClN2O B2558689 3-Amino-4-phenylbutanamide;hydrochloride CAS No. 30066-27-4

3-Amino-4-phenylbutanamide;hydrochloride

Cat. No.: B2558689
CAS No.: 30066-27-4
M. Wt: 214.69
InChI Key: LIIYHDNLCSGEMR-UHFFFAOYSA-N
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Description

3-Amino-4-phenylbutanamide hydrochloride is a synthetic organic compound characterized by a phenyl group attached to a four-carbon backbone with an amide functional group and an amino substituent. The hydrochloride salt enhances solubility, making it suitable for formulation studies .

Properties

IUPAC Name

3-amino-4-phenylbutanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O.ClH/c11-9(7-10(12)13)6-8-4-2-1-3-5-8;/h1-5,9H,6-7,11H2,(H2,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIIYHDNLCSGEMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CC(=O)N)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation-Hydrogenation-Hydrolysis Pathway

A widely documented approach involves a multi-step sequence starting from benzaldehyde and nitromethane. This method, adapted from the synthesis of 4-amino-3-phenylbutanoic acid hydrochloride (CAS 3060-41-1), can be modified to yield the target amide:

  • Condensation Reaction : Benzaldehyde (262 g) and nitromethane (151 g) react in ethanol at −5°C with sodium methoxide, followed by hydrochloric acid neutralization to pH 2. This generates Intermediate I, a nitroalkane derivative.
  • Addition Reaction : Intermediate I is treated with diethyl malonate (240 g) and sodium methoxide in ethanol, producing Intermediate II after another hydrochloric acid quench.
  • Hydrogenation : Palladium-carbon (7 g) catalyzes the reduction of Intermediate II under hydrogen gas at 55°C for 8 hours, yielding Intermediate III.
  • Hydrolysis and Amidation : Intermediate III undergoes hydrolysis with 30% hydrochloric acid at 95°C for 24 hours. To form the amide, the resulting 4-amino-3-phenylbutanoic acid hydrochloride is activated (e.g., via thionyl chloride) and reacted with ammonia. Subsequent crystallization yields 3-amino-4-phenylbutanamide hydrochloride.

Key Data :

  • Yield of acid intermediate: 127 g (≈64% overall).
  • Critical parameters: Temperature control (−5°C for condensation), palladium catalyst loading (1.5 wt%).

Nitro Group Reduction Strategy

An alternative route involves nitro-to-amine reduction, leveraging methodologies from 3-amino-4-methoxybenzaniline synthesis:

  • Nitro Precursor Synthesis : 3-Nitro-4-phenylbutanoic acid is prepared via Friedel-Crafts acylation or malonate alkylation.
  • Amidation : The acid is converted to its amide using carbodiimide coupling (EDC/HOBt) with ammonium chloride.
  • Catalytic Hydrogenation : The nitro group is reduced using Raney nickel or palladium-carbon under hydrogen pressure (10–15 bar), followed by hydrochloric acid treatment to isolate the hydrochloride salt.

Optimization Insights :

  • Hydrogenation at 80–100°C improves reaction kinetics.
  • Yields for analogous reductions: 67–95%.

Stereochemical Control and Protecting Group Strategies

MAC Oxyhomologation for Chiral Induction

The three-component Masked Acyl Cyanide (MAC) reaction, as demonstrated in anti-1,3-diamino-4-phenylbutan-2-ol synthesis, offers a stereoselective pathway:

  • Oxyhomologation : N,N-Dibenzyl-L-phenylalaninal reacts with tert-butyldimethylsilyl cyanide and an amine to form a β-amino alcohol intermediate.
  • Deprotection-Reduction : Trimethylsilyl chloride (TMSCl) and lithium aluminium hydride (LiAlH4) selectively remove protecting groups while reducing carbonyls to amines.

Advantages :

  • High diastereoselectivity (dr > 20:1).
  • One-pot reduction minimizes intermediate isolation.

Comparative Analysis of Methodologies

Method Starting Materials Key Reagents Yield Stereochemical Outcome
Condensation-Hydrogenation Benzaldehyde, Nitromethane Pd/C, HCl 64% Racemic
Nitro Reduction 3-Nitro-4-phenylbutanoic acid Raney Ni, H₂ 70–85% Depends on precursor
MAC Oxyhomologation L-Phenylalaninal derivatives TMSCl, LiAlH₄ 49–80% Anti-(2R,3S) configuration

Industrial-Scale Considerations

Catalyst Recycling and Cost Efficiency

  • Palladium Recovery : Filtration and washing of Pd/C from hydrogenation steps enable reuse for 3–5 cycles without significant activity loss.
  • Solvent Systems : Ethanol is preferred for its low cost and ease of removal, though methanol may accelerate reaction rates in nitro reductions.

Byproduct Management

  • Acid Neutralization : Excess sodium methoxide requires careful quenching to prevent equipment corrosion.
  • Activated Carbon Decolorization : Post-hydrolysis treatment with activated carbon (10–15 g/kg product) ensures high-purity crystallization.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-phenylbutanamide;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce primary or secondary amines .

Scientific Research Applications

3-Amino-4-phenylbutanamide;hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems and its role in various biochemical pathways.

    Medicine: Investigated for its potential therapeutic benefits, including its use in drug development.

    Industry: Utilized in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of 3-Amino-4-phenylbutanamide;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act on certain receptors or enzymes, leading to changes in cellular processes and biochemical pathways. Detailed studies are required to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Functional Group Modifications

  • Amide vs. Ester/Acid: The amide group in 3-Amino-4-phenylbutanamide hydrochloride offers greater hydrolytic stability compared to esters (e.g., Methyl 4-amino-4-phenylbutanoate hydrochloride ) or carboxylic acids (e.g., 4-(3-Aminophenyl)butanoic acid hydrochloride ), which may undergo enzymatic cleavage in biological systems.
  • Conversely, the 4-cyanophenyl group in (R)-3-Amino-4-(4-cyanophenyl)butanoic acid hydrochloride introduces electron-withdrawing effects, which could influence receptor binding affinity.

Stereochemical Variations

  • R- vs. S-Configuration: The R-configuration in (R)-3-Amino-4-(4-cyanophenyl)butanoic acid hydrochloride and the S-configuration in (S)-3-Amino-4-(2-methylphenyl)butanoic acid hydrochloride demonstrate how stereochemistry affects biological activity. For example, enantiomers may exhibit divergent pharmacokinetic profiles or target selectivity.

Aromatic Ring Modifications

  • In contrast, the cyclobutyl group in 3-Amino-4-cyclobutyl-2-hydroxybutanamide hydrochloride may enhance conformational rigidity, affecting bioavailability.

Pharmacological and Physicochemical Inferences

While direct pharmacological data for 3-Amino-4-phenylbutanamide hydrochloride is lacking, insights can be drawn from analogs:

  • Acetylcholinesterase Inhibition: Compounds like donepezil hydrochloride (a structurally related acetylcholinesterase inhibitor) show that aromatic and amide groups are critical for enzyme interaction .
  • Dissolution and Solubility : The hydrochloride salt form improves aqueous solubility, as seen in famotidine hydrochloride dissolution studies , which is advantageous for oral formulations.

Biological Activity

3-Amino-4-phenylbutanamide;hydrochloride, also known as a derivative of phenylbutanamide, has garnered attention in various biological and medicinal research domains. This compound exhibits significant biological activities, particularly in anti-inflammatory and potential therapeutic applications. Below is a detailed examination of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C10_{10}H14_{14}ClN2_2
  • Molecular Weight : 200.68 g/mol

This compound contains an amino group, which is crucial for its biological interactions, and a phenyl group that contributes to its hydrophobic properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It may influence various biochemical pathways by modulating enzyme activity or receptor interactions. Detailed studies suggest that it can inhibit pro-inflammatory cytokines such as IL-1β and IL-6, which are critical in inflammatory responses.

Key Mechanisms:

  • Cytokine Modulation : Inhibition of IL-1β and IL-6 mRNA expression has been observed, indicating its potential role in reducing inflammation .
  • Signal Pathway Interference : The compound may affect the STAT3 and NF-κB signaling pathways, which are pivotal in regulating inflammatory responses .

In Vitro Studies

In vitro experiments have shown that this compound can significantly reduce the expression levels of inflammatory markers. For instance, compounds derived from this base structure demonstrated potent anti-inflammatory effects by inhibiting cytokine production in human liver hepatocytes .

In Vivo Studies

In vivo studies further corroborate the anti-inflammatory properties of this compound. For example, specific derivatives were tested for their ability to lower mRNA levels of TNF-α, IL-1β, and IL-6 without causing hepatotoxicity. The results indicated that these compounds could alleviate inflammation effectively while maintaining cellular integrity .

Case Studies

  • Anti-inflammatory Activity :
    • A study evaluated several derivatives of this compound for their ability to inhibit LPS-induced inflammation in animal models. Results showed a significant reduction in inflammatory cytokines with minimal side effects .
  • Potential Therapeutic Applications :
    • Research has indicated that this compound could serve as a building block in drug development targeting inflammatory diseases due to its favorable biological profile.

Comparative Analysis with Related Compounds

Compound NameBiological ActivityMechanism of Action
This compoundAnti-inflammatoryInhibition of IL-1β and IL-6
4-Amino-4-phenybutanoic acidNeuroprotective effectsModulation of neurotransmitter release
4-Amino-N-(4-(benzo[d]oxazol-2-ylamino)phenyl)butanamideAnti-inflammatoryInhibition of NF-kB signaling

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-amino-4-phenylbutanamide hydrochloride, and how can purity be ensured?

  • Methodological Answer : The compound is typically synthesized via multi-step reactions involving intermediates such as 4-(3-hydroxypropyl)-1H-imidazole or protected amines. For example, a common approach involves condensation reactions (e.g., using SOCl₂ for chlorination) followed by cyclization in tetrahydrofuran (THF) with potassium tert-butoxide . Purification is achieved via recrystallization using solvents like ethanol or acetonitrile, validated by HPLC (≥98% purity) .

Q. Which analytical techniques are critical for structural characterization and impurity profiling?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and High-Resolution Mass Spectrometry (HR-MS) are essential for confirming molecular structure. Impurity analysis, such as degradation products or synthetic byproducts, requires Liquid Chromatography-Mass Spectrometry (LC-MS) with UV detection at 254 nm, as demonstrated in studies on related hydrochlorides . X-ray crystallography may resolve stereochemical ambiguities .

Q. What are the primary pharmacological targets or applications of this compound in preclinical research?

  • Methodological Answer : Structural analogs of 3-amino-4-phenylbutanamide hydrochloride suggest potential as enzyme inhibitors (e.g., kinase or protease targets) or receptor modulators. In vitro assays, such as competitive binding studies using radiolabeled ligands, are recommended to identify specific targets. Pharmacokinetic properties (e.g., solubility, logP) should be assessed via shake-flask methods and HPLC-UV .

Advanced Research Questions

Q. How can synthetic yield and scalability be optimized for industrial-grade research?

  • Methodological Answer : Employ Design of Experiments (DoE) to optimize reaction parameters (temperature, stoichiometry, catalyst loading). For example, a 5-step chain reaction (reduction, etherification, amination) improved yields to >85% by replacing traditional catalysts with dimethylamine and HCl·EA . Continuous-flow systems may enhance scalability while minimizing side reactions .

Q. How should researchers resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer : Cross-validate findings using orthogonal assays (e.g., SPR for binding affinity vs. cellular functional assays). For instance, discrepancies in IC₅₀ values may arise from assay conditions (pH, buffer composition). Meta-analysis of raw data, adjusting for variables like cell line heterogeneity or solvent effects (DMSO vs. saline), is critical .

Q. What protocols are recommended for stability studies under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability testing per ICH guidelines: expose the compound to 40°C/75% RH for 6 months, with periodic sampling. Analyze degradation via LC-MS to identify hydrolytic or oxidative products. Lyophilization or formulation with excipients (e.g., trehalose) enhances long-term stability .

Q. How can computational methods aid in structure-activity relationship (SAR) studies?

  • Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) predict binding modes to targets like GPCRs or ion channels. Quantitative SAR (QSAR) models using descriptors like polar surface area or H-bond donors rationalize activity trends. Validate predictions with in vitro mutagenesis .

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